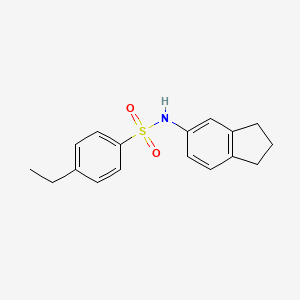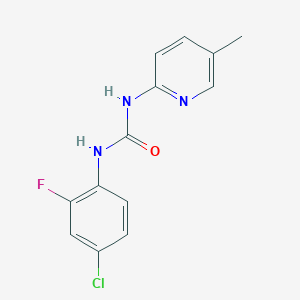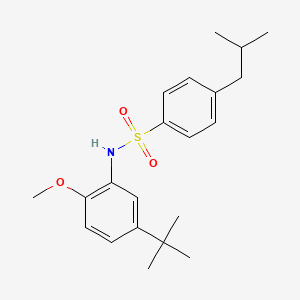![molecular formula C14H16N4O B4286920 N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide](/img/structure/B4286920.png)
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide
Vue d'ensemble
Description
N-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide, also known as IMC-1, is a novel compound that has gained significant attention in recent years due to its potential therapeutic benefits. This compound has been synthesized using a unique method and has shown promising results in scientific research applications. In
Mécanisme D'action
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide works by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. By inhibiting these enzymes, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide reduces inflammation and pain. Additionally, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide has been shown to inhibit the replication of various viruses, including herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Biochemical and Physiological Effects:
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide inhibits the production of prostaglandins and leukotrienes, which are inflammatory mediators. Additionally, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide has been shown to inhibit the replication of various viruses by interfering with viral DNA synthesis. In vivo studies have shown that N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide reduces inflammation and pain in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity in animal models, making it a safe candidate for further studies. However, one limitation of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide. One potential direction is to investigate its potential use in the treatment of viral infections, particularly those that are resistant to current antiviral therapies. Additionally, further studies are needed to determine the optimal dosage and administration route for N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide in various disease models. Finally, the development of more soluble forms of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide could improve its efficacy in certain experiments.
In conclusion, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide is a novel compound that has shown promising results in scientific research applications. Its unique synthesis method, mechanism of action, and potential therapeutic benefits make it an exciting candidate for further studies. With continued research, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide could have significant implications for the treatment of infectious diseases, chronic pain, and inflammatory conditions.
Applications De Recherche Scientifique
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide has been extensively studied for its potential therapeutic benefits in various scientific research applications. It has been shown to have antiviral, antifungal, and antibacterial properties, making it a potential candidate for the treatment of infectious diseases. Additionally, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions.
Propriétés
IUPAC Name |
N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-3-14(19)17-16-11(2)12-4-6-13(7-5-12)18-9-8-15-10-18/h4-10H,3H2,1-2H3,(H,17,19)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCTTZOGDJSQNR-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NN=C(C)C1=CC=C(C=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N/N=C(\C)/C1=CC=C(C=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4286843.png)
![N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286846.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286849.png)
![N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286851.png)
![2-{[4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4286869.png)
![N-(4-chlorobenzyl)-2-{[4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4286874.png)
![N-[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4286888.png)
![4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4286900.png)

![3-[(3-chlorobenzyl)thio]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4286908.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B4286932.png)
